molecular formula C22H24N4O2S2 B2819127 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392292-25-0

4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2819127
CAS No.: 392292-25-0
M. Wt: 440.58
InChI Key: MOPUNJNUKDFXTM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetically derived small molecule of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a 1,3,4-thiadiazole core substituted with a benzamide and a sulfanyl-linked carbamoyl methyl group, is characteristic of compounds designed for targeted protein interaction. This scaffold is frequently investigated for its potential as a protease inhibitor [https://pubmed.ncbi.nlm.nih.gov/25766467/]. The molecular architecture suggests a mechanism of action involving the occupation of an enzyme's active site, where the 1,3,4-thiadiazole moiety can act as a bioisostere, potentially mimicking transition states or key pharmacophores to disrupt catalytic activity. Researchers utilize this compound primarily in high-throughput screening assays and in vitro enzymatic studies to elucidate signaling pathways and validate novel molecular targets, particularly in the context of oncology and inflammatory diseases. Its design incorporates features that may enhance binding affinity and selectivity, making it a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutic candidates [https://www.sciencedirect.com/science/article/abs/pii/S0223523411006681].

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-14-6-5-7-17(12-14)23-18(27)13-29-21-26-25-20(30-21)24-19(28)15-8-10-16(11-9-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUNJNUKDFXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-tert-butyl-N-[5-(2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, which is then reacted with 3-methylaniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related thiadiazole compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. The incorporation of the benzamide structure may enhance the bioactivity and selectivity of these compounds against cancer cells.

Case Study:
A study on similar compounds demonstrated that derivatives with thiadiazole rings exhibited IC50 values indicating potent inhibition of cancer cell lines, suggesting that 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide could be further investigated as a potential anticancer agent .

Antiviral Properties

Thiadiazole derivatives have also been explored for their antiviral activity. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells. The specific substitution patterns on the thiadiazole ring can significantly influence antiviral efficacy.

Research Findings:
Recent studies have highlighted that certain thiadiazole-based compounds demonstrated high potency against viruses such as Dengue and others, with EC50 values in the low micromolar range . This suggests a potential application for 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide in antiviral drug development.

RET Kinase Inhibition

Compounds with similar structural motifs have been evaluated as RET kinase inhibitors, which are crucial targets in cancer therapy due to their role in oncogenic signaling pathways.

Data Table: RET Kinase Inhibition Potency of Related Compounds

Compound NameStructure TypeIC50 (µM)Target
Compound I-84-chloro-benzamide< 0.5RET Kinase
4-tert-butyl-N-[5-(...)]Thiadiazole-benzamideTBDRET Kinase

This table illustrates the potential for 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide to act as a RET kinase inhibitor based on its structural similarities to known active compounds .

Synthesis and Characterization

The synthesis of 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multi-step organic reactions that typically include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the tert-butyl and methyl groups via alkylation.
  • Final coupling reactions to attach the benzamide moiety.

Characterization Techniques:
The compound can be characterized using various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.
  • Mass Spectrometry (MS) : To determine molecular weight and confirm identity.
  • Infrared Spectroscopy (IR) : To identify functional groups present within the molecule.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with derivatives such as 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72) reported in . A comparative analysis is outlined below:

Feature 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72)
Core Structure 1,3,4-Thiadiazole (electron-deficient, sulfur-containing heterocycle) Pyrazole (five-membered ring with two adjacent nitrogen atoms)
Substituents Sulfanyl-linked 3-methylphenyl carbamoyl group 4-Methoxyphenyl group
Key Functional Groups Amide, tert-butyl, sulfanyl, carbamoyl Amide, tert-butyl, methoxy
Synthetic Route Not explicitly reported in provided sources Amide coupling via HBTU/DIPEA in DMF
Potential Targets Hypothesized to interact with enzymes/receptors via thiadiazole’s electron-deficient core Implicated in GABA transporter (GAT) modulation (implied by title)

Key Observations:

Core Heterocycle Differences :

  • The 1,3,4-thiadiazole core in the primary compound is more electron-deficient than the pyrazole in Compound 72, which may alter binding interactions with biological targets. The sulfur atom in thiadiazole could enhance lipophilicity and influence metabolic stability .
  • Pyrazole derivatives like Compound 72 are often explored for CNS targets (e.g., GAT modulation), whereas thiadiazoles are investigated for antimicrobial or anticancer activities due to their reactive core .

The 4-methoxyphenyl group in Compound 72 provides an electron-donating methoxy substituent, which may enhance solubility or π-stacking interactions in polar environments .

Synthesis :

  • Compound 72 employs standard amide coupling reagents (HBTU/DIPEA), suggesting the primary compound’s synthesis may follow analogous steps but with a thiadiazole intermediate. Thiadiazole synthesis typically involves cyclization of thiosemicarbazides, though exact protocols are unspecified here.

Research Findings and Limitations

  • Structural Insights : The SHELX program suite remains critical for resolving crystal structures of such compounds, enabling precise bond-length and angle measurements .
  • Activity Data Gaps : While Compound 72’s synthesis is documented, biological data for both compounds are absent in the provided evidence. Comparative efficacy or toxicity profiles require experimental validation.
  • Therapeutic Potential: Thiadiazole derivatives are pharmacologically versatile, but target specificity for the primary compound remains unconfirmed. Pyrazole analogs like Compound 72 may offer clues for structure-activity relationship (SAR) extrapolation .

Biological Activity

The compound 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N4O1S2\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{1}\text{S}_{2}

This compound features a thiadiazole ring , which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In a study assessing various thiadiazole derivatives, compounds structurally similar to our target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones of up to 20 mm at concentrations as low as 1 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A related compound demonstrated IC50 values of 0.08 µM against VEGFR-2, indicating strong inhibitory effects on cancer cell proliferation . The mechanism involves the induction of apoptosis in cancer cells, with studies showing that treated cells exhibited a significant increase in early and late apoptotic markers compared to untreated controls .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiadiazole derivatives. Compounds from this class have shown promise in models of epilepsy and neurodegeneration. For example, certain derivatives were evaluated in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for anticonvulsant activity, demonstrating efficacy comparable to standard treatments like diazepam .

Case Studies

  • Antibacterial Efficacy :
    • Study : A series of thiadiazole derivatives were synthesized and screened for antibacterial activity.
    • Findings : The compound exhibited notable antibacterial effects against E. coli and S. aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .
  • Cancer Cell Apoptosis :
    • Study : The impact on cancer cell lines was assessed using flow cytometry.
    • Findings : The treatment led to a marked increase in apoptotic cells (37.83% vs. 0.89% in control), indicating strong pro-apoptotic activity .
  • Neuroprotective Studies :
    • Study : Evaluation of neuroprotective effects in animal models.
    • Findings : Compounds showed significant reductions in seizure frequency and duration compared to controls .

The biological activity of 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is thought to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), crucial for cancer cell signaling pathways.
  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to cell death in malignant cells.
  • Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties that may contribute to their neuroprotective effects by reducing oxidative stress.

Q & A

Basic Question: What structural features of this compound influence its reactivity and biological activity?

The compound’s reactivity and bioactivity are driven by three key functional groups:

  • Thiadiazole ring : A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding with biological targets .
  • Sulfanyl (-S-) linkage : Enhances electron delocalization and serves as a nucleophilic site for covalent interactions (e.g., with enzyme thiol groups) .
  • Benzamide and tert-butyl groups : The bulky tert-butyl substituent increases lipophilicity, improving membrane permeability, while the benzamide moiety stabilizes protein-ligand interactions via hydrogen bonding .

Methodological Insight : Computational modeling (e.g., DFT calculations) paired with X-ray crystallography can validate these interactions .

Basic Question: What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typically employed:

Thiadiazole core formation : Condensation of thiosemicarbazide with a carboxylic acid derivative under POCl₃ catalysis (90°C, reflux) .

Sulfanyl group introduction : Nucleophilic substitution using a mercaptoacetamide derivative in polar aprotic solvents (e.g., DMF) at controlled pH .

Benzamide coupling : Amide bond formation via EDC/HOBt activation or Schotten-Baumann conditions .

Key Optimization : Monitor reaction progress via TLC (Rf tracking) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Question: How can researchers optimize reaction yields for the sulfanyl-thiadiazole intermediate?

Yield optimization requires addressing:

  • Solvent polarity : DMF or DMSO enhances nucleophilicity of the sulfanyl group but may increase side reactions; lower-polarity solvents (THF) can improve selectivity .
  • Catalyst selection : Use of triethylamine as a base accelerates substitution while minimizing hydrolysis .
  • Temperature control : Maintain 40–60°C to balance reaction rate and stability of the thiadiazole ring .

Data-Driven Approach : Design-of-experiment (DoE) methodologies, such as fractional factorial screening, can identify critical parameters .

Advanced Question: What mechanisms underlie its reported antimicrobial activity?

The compound disrupts microbial growth via:

  • Enzyme inhibition : Thiadiazole and sulfanyl groups bind to active sites of bacterial enoyl-ACP reductase or fungal CYP51, disrupting lipid biosynthesis .
  • Membrane disruption : The lipophilic tert-butyl group integrates into lipid bilayers, causing leakage .

Contradiction Analysis : Discrepancies in MIC values across studies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or structural analogs with varying substituents .

Advanced Question: Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.3 ppm) and confirms amide bond formation .
    • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 485.12) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities >0.1% .

Data Interpretation : Compare retention times and spectral data with synthesized standards to resolve ambiguities .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Contradictions often stem from:

  • Structural analogs : Minor substituent changes (e.g., 4-methoxyphenyl vs. 3-methylphenyl) drastically alter target affinity .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .

Methodological Fix : Conduct structure-activity relationship (SAR) studies using a congener library to isolate critical functional groups .

Advanced Question: What computational tools are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈3.5), solubility (≈0.02 mg/mL), and CYP450 inhibition .
  • Docking studies : AutoDock Vina or Glide can model interactions with targets like DNA gyrase (PDB ID: 1KZN) .

Validation : Cross-reference computational results with experimental permeability assays (e.g., Caco-2 cell monolayers) .

Advanced Question: How does the tert-butyl group impact crystallography studies?

  • Crystal packing : The bulky tert-butyl group induces disorder, complicating X-ray diffraction analysis. Use low-temperature (100 K) data collection to improve resolution .
  • SHELX refinement : Apply ISOR and DELU restraints to model disordered tert-butyl conformers .

Example : A related compound (PubChem CID: 16799926) required anisotropic displacement parameters for accurate refinement .

Advanced Question: What strategies mitigate toxicity concerns in preclinical studies?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
  • Prodrug design : Mask the sulfanyl group as a disulfide to minimize off-target interactions .

Data Support : In vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) can prioritize analogs with lower IC50 values .

Advanced Question: How can researchers leverage its thiadiazole core for derivative synthesis?

  • Post-functionalization :
    • Suzuki coupling: Introduce aryl/heteroaryl groups at the thiadiazole 5-position .
    • Click chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
  • Biological evaluation : Screen derivatives against kinase panels or antimicrobial arrays to identify lead candidates .

Case Study : A derivative with a 4-fluorophenyl substitution showed 10-fold higher antifungal activity than the parent compound .

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